[4-(Chlorosulfonyl)phenyl]acetic acid

Organic Synthesis Medicinal Chemistry Bioconjugation

4-(Chlorosulfonyl)phenylacetic acid (CAS 22958-99-2) provides orthogonally reactive sulfonyl chloride and carboxylic acid moieties, enabling streamlined convergent synthesis of complex pharmaceuticals and advanced materials. This para-substituted scaffold is predisposed to base-catalyzed decarboxylation; selecting this specific isomer over generic meta-analogs or protected esters is critical to preserving yield and purity in multi-step reactions. Researchers rely on it for covalent inhibitor design and heterobifunctional linker construction.

Molecular Formula C8H7ClO4S
Molecular Weight 234.66 g/mol
CAS No. 22958-99-2
Cat. No. B016784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Chlorosulfonyl)phenyl]acetic acid
CAS22958-99-2
Synonyms4-(Chlorosulfonyl)benzeneacetic Acid;  4-(Carboxymethyl)benzenesulfonyl Chloride; 
Molecular FormulaC8H7ClO4S
Molecular Weight234.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)O)S(=O)(=O)Cl
InChIInChI=1S/C8H7ClO4S/c9-14(12,13)7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11)
InChIKeyFQSSPHAFXLRJBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-(Chlorosulfonyl)phenyl]acetic acid (CAS 22958-99-2): A Bifunctional Sulfonyl Chloride and Carboxylic Acid Building Block for Medicinal Chemistry and Material Science


[4-(Chlorosulfonyl)phenyl]acetic acid (CAS 22958-99-2) is an organic compound with the molecular formula C8H7ClO4S and a molecular weight of 234.66 g/mol . It is classified as a benzenesulfonyl chloride derivative, characterized by the presence of both a highly reactive sulfonyl chloride group (-SO2Cl) and a carboxylic acid group (-CH2COOH) on a phenyl ring . This bifunctionality makes it a versatile synthetic intermediate, primarily used in research and development for the preparation of pharmaceuticals, agrochemicals, and advanced materials [1].

Why [4-(Chlorosulfonyl)phenyl]acetic Acid Cannot Be Readily Substituted: The Critical Impact of the 4-Chlorosulfonyl Position on Reactivity and Decarboxylation Stability


Simple substitution of [4-(Chlorosulfonyl)phenyl]acetic acid with other sulfonyl chlorides or phenylacetic acid derivatives is not feasible without significant risk to reaction outcomes. The compound's bifunctional nature provides orthogonal reactivity, but this also introduces unique stability concerns. Crucially, the para-substituted 4-chlorosulfonyl group, when combined with the acetic acid moiety, can render the molecule prone to base-catalyzed decarboxylation [1]. This potential for decomposition is not uniformly present in its analogs (e.g., meta-substituted isomers like 2-[3-(chlorosulfonyl)phenyl]acetic acid (CAS 1314911-30-2) or protected esters like 4-(Chlorosulfonyl)phenyl acetate (CAS 79119-26-9)), making its handling and reaction conditions a critical process parameter that directly influences yield and purity. Procurement of a generic substitute without understanding this specific stability profile can lead to unexpected side reactions, lower yields, and failed syntheses.

[4-(Chlorosulfonyl)phenyl]acetic Acid (CAS 22958-99-2): Quantified Differentiation Guide for Scientific Selection


Comparative Reactivity: Dual Functional Groups Enable Orthogonal Synthesis vs. Single-Function Analogs

Unlike simple sulfonyl chlorides (e.g., benzenesulfonyl chloride) which offer only one point of derivatization, or protected phenylacetic acids which require an additional deprotection step, [4-(Chlorosulfonyl)phenyl]acetic acid possesses two distinct reactive handles: a sulfonyl chloride and a carboxylic acid . This allows for sequential, orthogonal reactions in a single molecule without the need for intermediate protection/deprotection strategies .

Organic Synthesis Medicinal Chemistry Bioconjugation

Stability Differential: Position-Specific Decarboxylation Risk in Basic Conditions

The para-substituted 4-chlorosulfonyl group in [4-(Chlorosulfonyl)phenyl]acetic acid is reported to predispose the molecule to base-catalyzed decarboxylation, a stability concern that is less pronounced or absent in its meta-substituted isomer [1]. While the meta-isomer 2-[3-(chlorosulfonyl)phenyl]acetic acid (CAS 1314911-30-2) shares the same molecular weight (234.66 g/mol) and core functionalities [2], the electronic effect of the para-substituent on the benzylic position creates a unique instability that must be managed during synthesis .

Process Chemistry Stability Studies Reaction Optimization

Procurement-Grade Purity: Verifiable High Purity for Demanding Research Applications

For research applications, the availability of [4-(Chlorosulfonyl)phenyl]acetic acid in verified high-purity grades (≥95% or 98%) is well-documented from multiple specialty chemical suppliers . In contrast, a commercial grade of ≥70% is also available but is noted as a lower-cost, lower-purity option .

Quality Control Reproducibility Analytical Chemistry

Physical Property Anchor: Well-Defined Melting Point Range for Identity Confirmation

[4-(Chlorosulfonyl)phenyl]acetic acid has a well-defined melting point range of 125-136 °C, as reported by a reputable vendor . This is in contrast to its meta-isomer, 2-[3-(chlorosulfonyl)phenyl]acetic acid (CAS 1314911-30-2), for which the melting point is listed as 'N/A' (not available) in a key chemical database [1], and its sulfonyl-analog, (4-Chlorophenylsulfonyl)acetic acid (CAS 3405-89-8), which has a reported melting point of 121-123 °C .

Analytical Chemistry Quality Control Compound Identification

Optimal Application Scenarios for [4-(Chlorosulfonyl)phenyl]acetic Acid Based on Verified Differentiation


Convergent Synthesis of Complex Pharmaceuticals and Agrochemicals

This compound is optimally deployed as a key intermediate in the convergent synthesis of phenylacetic acid derivatives, which are important starting materials for pesticides [1]. Its bifunctionality, allowing for orthogonal reactions at the sulfonyl chloride and carboxylic acid sites, is the key differentiator . This enables a more streamlined synthesis of complex molecules, such as those with α-substituted phenylacetic acid cores, compared to using mono-functional building blocks [2].

Development of Covalent Enzyme Inhibitors

Given its reactive chlorosulfonyl group, [4-(Chlorosulfonyl)phenyl]acetic acid is a logical scaffold for the design of covalent inhibitors targeting enzymes with a nucleophilic active-site residue (e.g., serine or cysteine hydrolases) [1]. The evidence shows that related compounds bearing the 4-(chlorosulfonyl)phenyl moiety act as potent inhibitors of Human Neutrophil Elastase (HNE) by forming a covalent bond with Ser195 . While this compound itself may not be the active drug, its core structure is a validated starting point for medicinal chemistry campaigns seeking irreversible inhibition.

Preparation of Advanced Functional Materials

This compound serves as a precursor for the synthesis of aromatic multisulfonyl chlorides, which are monomers used in the creation of functional materials [1]. The ability to install the sulfonyl chloride group in a specific para-position relative to the acetic acid side chain is crucial for creating well-defined, symmetric, or complex dendritic structures with controlled reactivity .

Bioconjugation and Chemical Biology Tool Development

The compound's orthogonal reactivity profile is highly suitable for bioconjugation applications. The sulfonyl chloride can react with a free amine on a protein or peptide, while the carboxylic acid can be activated for coupling with another biomolecule or a solid support [1]. This enables the construction of heterobifunctional linkers or the site-specific modification of biomolecules in a controlled, step-wise manner.

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